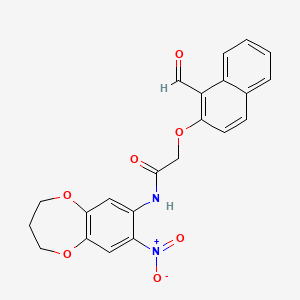

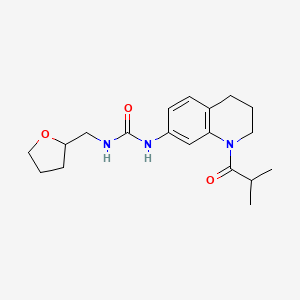

![molecular formula C18H18N4O4S B2724789 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 900005-42-7](/img/structure/B2724789.png)

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C18H18N4O4S and a molecular weight of 386.43. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . This core is substituted with various functional groups, including a sulfanyl group, a methoxyphenyl group, and an acetamide group.Physical and Chemical Properties Analysis

The compound has a molecular weight of 386.43. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Scientific Research Applications

Radioligand Development for PET Imaging

2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a related class of compounds, have been explored for their selectivity as ligands for the translocator protein (18 kDa), crucial in the development of diagnostic tools for neuroinflammation. DPA-714, a compound within this series, has been designed for labeling with fluorine-18, facilitating in vivo imaging via positron emission tomography (PET) (Dollé et al., 2008).

Heterocyclic Compound Synthesis for Pharmacological Applications

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic properties. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in designing new pharmacological agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A series of pyrimidinone and oxazinone derivatives synthesized using citrazinic acid as a starting material exhibited notable antimicrobial activities. This research emphasizes the role of these compounds in developing new antimicrobial agents, offering a promising approach to combat bacterial and fungal infections (Hossan et al., 2012).

Development of Anticancer Agents

Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity. One compound, in particular, showed appreciable cancer cell growth inhibition across several cancer cell lines, highlighting the potential for developing new anticancer therapies (Al-Sanea et al., 2020).

Quantum Chemical Insights for Antiviral Molecules

Research on antiviral molecules, including 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has provided quantum chemical insights into their molecular structure and interactions. This study offers valuable information for designing molecules with potential antiviral activities, especially against COVID-19, through molecular docking studies (Mary et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It is noted that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. Given the interest in pyridopyrimidine derivatives for their therapeutic potential , this compound could be a subject of future studies in medicinal chemistry.

Properties

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-21-16-15(17(24)22(2)18(21)25)13(8-9-19-16)27-10-14(23)20-11-6-4-5-7-12(11)26-3/h4-9H,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCBXWWJOITHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2724708.png)

![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2724709.png)

![N-[3-(azepan-1-yl)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2724712.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)

![1-[5-(1,3-Diphenylpyrazol-4-yl)-3-(2-furyl)-2-pyrazolinyl]butan-1-one](/img/structure/B2724722.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)